Product packaging for 5-Bromo-2-fluoro-3-methoxyphenol(Cat. No.:CAS No. 1782384-98-8)

5-Bromo-2-fluoro-3-methoxyphenol

Cat. No.: B2929431
CAS No.: 1782384-98-8
M. Wt: 221.025
InChI Key: QQVQZTMYLZONSY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenol (B47542) Derivatives in Modern Organic Chemistry

Halogenated phenol derivatives are a class of compounds of significant interest in organic chemistry. easetolearn.com Their importance stems from their wide-ranging applications as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and other high-value chemicals. oregonstate.edursc.org The presence of halogen atoms on the phenol ring provides reactive handles for further chemical transformations. For instance, bromine atoms are well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

The fluorine atom, with its high electronegativity and small size, can significantly alter the physical, chemical, and biological properties of a molecule. mdpi.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. ossila.comossila.com Therefore, molecules that contain both bromine and fluorine, like 5-Bromo-2-fluoro-3-methoxyphenol, are particularly valuable as they offer multiple, distinct reaction pathways for building molecular complexity. ossila.comossila.com

Phenolic compounds themselves are ubiquitous in nature and are essential components in many synthetic materials. oregonstate.edursc.org The hydroxyl group is highly activating, making the aromatic ring susceptible to electrophilic substitution, though it directs incoming groups primarily to the ortho and para positions. byjus.comquora.com The synthesis of specifically substituted phenols, especially those with meta-substitution patterns, remains a significant challenge, driving the development of new synthetic methods. nih.gov

Evolution of Research Methodologies for Substituted Phenols

The methodologies for synthesizing and characterizing substituted phenols have evolved dramatically. Historically, the synthesis relied on classical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation. oregonstate.edubyjus.com However, these methods often suffer from a lack of regioselectivity, leading to mixtures of products that require tedious purification. oregonstate.edu

Modern organic synthesis has seen a paradigm shift towards more precise and efficient methods. rsc.org Metal-catalyzed cross-coupling reactions, developed in the late 20th century, have become indispensable tools. nih.gov These reactions allow for the specific formation of bonds at defined positions on the aromatic ring, providing unparalleled control over the final structure. rsc.org For instance, the Ullmann condensation has been refined from using stoichiometric amounts of copper at high temperatures to more efficient, catalytic modern variants. nih.gov More recently, methods involving the direct C-H functionalization of phenols have emerged as a powerful strategy to introduce new functional groups without the need for pre-functionalized starting materials. rsc.org

In parallel, the analytical techniques used to identify and study these compounds have also advanced. Where chemists once relied on melting points and elemental analysis, they now employ a suite of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry allows for precise determination of molecular weight and fragmentation patterns. These modern analytical tools are essential for unambiguously confirming the structure of complex substituted phenols like this compound.

Research Imperatives and Objectives for this compound Investigations

The specific substitution pattern of this compound makes it a strategic intermediate in multi-step synthetic campaigns. Research involving this compound is primarily driven by its potential as a building block for creating more complex and valuable molecules, likely in the pharmaceutical or materials science sectors.

The primary objective for synthesizing this compound is to utilize its distinct functional groups for sequential, regioselective reactions. The bromine atom serves as a prime site for cross-coupling reactions to introduce new aryl or alkyl groups. The fluorine atom can influence the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under certain conditions. The hydroxyl and methoxy (B1213986) groups can also be modified or used to direct other reactions.

Therefore, the research imperative is to develop efficient and scalable synthetic routes to this compound and to explore its reactivity in subsequent chemical transformations. The ultimate goal is to incorporate this precisely functionalized phenolic core into larger, target molecules that may exhibit desirable biological activity or material properties. Its structural analogues, such as 5-Bromo-2-fluoro-3-methylpyridine and 5-Bromo-2-fluorobenzaldehyde, are also investigated as intermediates for similar purposes. nih.govbiosynth.com

Chemical Data for this compound

PropertyValue
CAS Number 1782384-98-8 reagentia.eu
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.03 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFO2 B2929431 5-Bromo-2-fluoro-3-methoxyphenol CAS No. 1782384-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQZTMYLZONSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 5 Bromo 2 Fluoro 3 Methoxyphenol

Established Reaction Pathways for the Synthesis of 5-Bromo-2-fluoro-3-methoxyphenol

The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting its status as a niche or novel compound. However, established principles of organic synthesis and reaction pathways for analogous compounds provide a clear blueprint for its preparation.

Multi-Step Synthesis from Aromatic Precursors

A logical and established approach to synthesizing this compound involves a multi-step sequence starting from a suitable aromatic precursor, namely 2-fluoro-3-methoxyphenol (B1439087). This strategy is analogous to the documented synthesis of similar compounds like 5-Bromo-2-methoxyphenol from o-methoxyphenol (guaiacol). chemicalbook.comgoogle.com The general sequence involves:

Protection of the phenolic hydroxyl group: The hydroxyl group is highly activating and can interfere with electrophilic aromatic substitution reactions, leading to undesired side products. Therefore, it is typically protected as an ester or an ether. Acetylation using acetic anhydride (B1165640) is a common and effective method. google.com

Bromination: With the hydroxyl group protected, the aromatic ring can be selectively brominated. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Deprotection: Removal of the protecting group regenerates the phenolic hydroxyl, yielding the final product.

This well-established three-step process offers a reliable, albeit not always the most atom-economical, route to the target molecule.

StepReactionTypical Reagents and ConditionsPurpose
1Protection (Acetylation)Acetic anhydride, catalytic sulfuric acid, 100°CPrevents side reactions at the hydroxyl group during bromination.
2BrominationBromine, iron powder catalyst, in DMF, 70-80°CIntroduces a bromine atom onto the aromatic ring.
3Deprotection (Saponification)Aqueous sodium bicarbonate or sodium hydroxide (B78521) solutionRestores the phenolic hydroxyl group.

Directed Functionalization and Halogenation Techniques

Directed functionalization offers a more sophisticated approach to control the regioselectivity of halogenation. In the context of this compound, two primary techniques are relevant:

Electrophilic Aromatic Substitution: The substitution pattern of the starting material, 2-fluoro-3-methoxyphenol, will direct the incoming electrophile (bromine). The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing and activating, while the fluorine atom is also ortho-, para-directing but deactivating. The interplay of these directing effects is discussed in more detail in section 2.3. Traditional bromination using Br₂ with a Lewis acid catalyst like FeBr₃ falls under this category. ncert.nic.in

Directed Ortho-Metalation (DoM): This powerful technique allows for the deprotonation of a specific ortho position to a directing metalation group (DMG), followed by quenching with an electrophile. wikipedia.orgbaranlab.org In a protected form of 2-fluoro-3-methoxyphenol (e.g., as the methoxymethyl (MOM) ether), the methoxy group can act as a DMG, directing a strong base like n-butyllithium to deprotonate the C4 or C6 position. organic-chemistry.orgharvard.edu Subsequent reaction with a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, would introduce the bromine atom with high regioselectivity.

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign reaction methodologies.

Catalytic Reaction Design for this compound Formation

While traditional methods often rely on stoichiometric reagents, catalytic approaches offer significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound, catalytic strategies could include:

Lewis Acid Catalysis: The use of catalytic amounts of iron or iron(III) chloride for bromination with elemental bromine is a long-standing example. google.com

Transition-Metal-Catalyzed C-H Functionalization: Although not specifically reported for this molecule, direct C-H activation and functionalization represent a frontier in synthetic chemistry. rsc.org A hypothetical approach could involve a palladium or rhodium catalyst to directly functionalize a C-H bond of 2-fluoro-3-methoxyphenol with a bromine source. Such methods, while often challenging to develop, can significantly shorten synthetic sequences.

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways:

Safer Reagents: Replacing hazardous elemental bromine with safer alternatives like N-bromosuccinimide (NBS) is a common green chemistry practice. chemicalbook.com Another approach is the in-situ generation of the brominating agent from a bromide salt and an oxidant. nih.gov

Catalysis over Stoichiometric Reagents: As discussed above, catalytic methods are inherently greener as they reduce waste.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key principle. Direct C-H functionalization is an excellent example of a highly atom-economical process.

Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride or chloroform (B151607) with more environmentally friendly options such as ethanol, water, or even performing reactions under solvent-free conditions is a significant improvement. google.com

Green Chemistry PrincipleApplication in SynthesisExample
Use of Safer ReagentsReplacing hazardous brominating agents.Using N-bromosuccinimide (NBS) instead of Br₂.
CatalysisReducing waste by using catalytic amounts of reagents.Employing a recyclable solid acid catalyst for bromination.
Atom EconomyMaximizing the incorporation of reactant atoms into the product.Direct C-H bromination of the phenol (B47542).
Safer SolventsMinimizing the use of hazardous solvents.Performing the bromination reaction in water or ethanol.

Regiochemical Control and Diastereoselectivity in Phenol Functionalization

The key challenge in the synthesis of this compound is achieving the desired regiochemistry. The substitution pattern on the starting material, 2-fluoro-3-methoxyphenol, dictates the position of the incoming bromine atom during electrophilic substitution.

The directing effects of the substituents are as follows:

-OH (hydroxyl): Strongly activating and ortho-, para-directing.

-OCH₃ (methoxy): Strongly activating and ortho-, para-directing.

-F (fluoro): Deactivating (due to its high electronegativity) but ortho-, para-directing (due to lone pair donation).

In 2-fluoro-3-methoxyphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the fluoro group are C1, C3, and C5.

Considering the combined effects:

Position 5: This position is para to the fluorine atom and meta to both the hydroxyl and methoxy groups.

Position 4: This position is para to the hydroxyl group and ortho to the methoxy group.

Position 6: This position is ortho to the hydroxyl group and para to the methoxy group.

The powerful activating and directing effects of the hydroxyl and methoxy groups would strongly favor substitution at positions 4 and 6. To achieve bromination at the desired C5 position, direct electrophilic substitution is likely to be challenging and may result in a mixture of isomers with low yields of the target compound.

Therefore, to ensure the formation of this compound, a strategy that offers unambiguous regiochemical control is necessary. Directed ortho-metalation (DoM) , as mentioned earlier, stands out as the most promising approach. By protecting the hydroxyl group and then using the methoxy group to direct lithiation, followed by quenching with a bromine source, the bromine atom can be installed with high precision. However, the directing effect of the fluorine atom in a DoM reaction would also need to be considered, as it can also influence the site of metalation. organic-chemistry.org

Given the lack of specific literature for this exact transformation, the development of a robust synthesis would likely require empirical optimization of reaction conditions to favor the formation of the desired 5-bromo isomer.

Process Intensification and Scalability of this compound Synthesis

Information regarding the process intensification and scalability for the synthesis of this compound is not available in the public domain. The absence of published synthetic methods precludes any discussion of efforts to optimize its production on an industrial scale.

Process intensification strategies typically focus on developing more efficient, safer, and environmentally friendly manufacturing processes. This can involve the use of continuous flow reactors, novel catalysts, solvent minimization, and improved work-up procedures. For a compound like this compound, scalability would be a key consideration for its commercial viability as a synthetic intermediate. The challenges would include managing reaction exotherms, ensuring consistent product quality at a larger scale, and optimizing reagent costs and throughput.

Without access to the proprietary manufacturing processes, any analysis of the scalability and process intensification remains purely theoretical.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 2 Fluoro 3 Methoxyphenol Structure

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 5-Bromo-2-fluoro-3-methoxyphenol are not available in the reviewed literature. Such data would provide critical information on the electronic environment of the aromatic protons and their spatial relationships with neighboring atoms, particularly the fluorine and bromine substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Detailed ¹³C NMR spectral data for this compound is also not publicly documented. A ¹³C NMR spectrum would reveal the chemical shift of each unique carbon atom in the molecule, including the aromatic ring carbons and the methoxy (B1213986) carbon, offering insights into the electronic effects of the substituents.

Two-Dimensional NMR Correlation Studies (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure by showing correlations between different nuclei. acs.orgscience.gov There are no published 2D NMR studies for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, provide a "molecular fingerprint" by identifying the characteristic vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

Specific FT-IR spectroscopic data for this compound, which would detail the vibrational frequencies of its functional groups (e.g., O-H, C-O, C-F, C-Br, and aromatic C-H bonds), is not found in the available literature.

Raman Spectroscopic Characterization

Similarly, there is no public record of the Raman spectrum for this compound. Raman spectroscopy would complement FT-IR data, particularly for non-polar bonds, and provide a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

An analysis in this section would have required the UV-Vis absorption spectrum of this compound. This spectrum would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the electronic transitions within the molecule. From this data, insights into the conjugated systems of the benzene (B151609) ring, influenced by the bromo, fluoro, methoxy, and hydroxyl substituents, could be inferred. A data table presenting the λmax values and corresponding molar absorptivity (ε) would have been central to this discussion.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

This section would have presented the mass spectrum of this compound. The molecular ion peak would confirm the compound's molecular weight. Furthermore, the fragmentation pattern, showing the relative abundance of different fragment ions, would allow for the elucidation of its structure and the stability of various fragments. A data table listing the mass-to-charge ratio (m/z) of significant peaks and their proposed corresponding ionic fragments would have been included.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

A complete single-crystal X-ray diffraction study would provide the most definitive three-dimensional structure of this compound in the solid state.

Determination of Crystal System and Space Group for this compound

This subsection would have detailed the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. A data table summarizing these crystallographic parameters, including unit cell dimensions (a, b, c, α, β, γ), would have been provided.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Based on the solved crystal structure, this part of the analysis would have explored the various intermolecular forces that stabilize the crystal packing. This would include a detailed description of any hydrogen bonding involving the hydroxyl group and the fluorine or oxygen atoms, as well as other non-covalent interactions such as halogen bonding or π-π stacking. A data table of significant intermolecular contact distances and angles would have been essential to this analysis.

Mechanistic and Reactivity Studies of 5 Bromo 2 Fluoro 3 Methoxyphenol

Detailed Investigations of Reaction Mechanisms

The reactivity of 5-Bromo-2-fluoro-3-methoxyphenol is characterized by a rich and complex landscape of potential reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. youtube.commasterorganicchemistry.com The rate and regioselectivity of this attack are governed by the activating and directing effects of the substituents already present on the ring. youtube.commasterorganicchemistry.com

Activating/Deactivating Effects: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups due to their ability to donate electron density to the ring through resonance. Conversely, the fluorine (-F) and bromine (-Br) atoms are deactivating groups due to their inductive electron withdrawal.

Directing Effects: The hydroxyl, methoxy, and halogen substituents are all ortho-, para-directors. However, the positions ortho and para to each substituent are not all equivalent. The interplay of these directing effects, along with steric hindrance, will determine the final position of substitution.

Given the substitution pattern, the most likely position for electrophilic attack is the carbon atom at position 6, which is ortho to the strongly activating hydroxyl group and para to the methoxy group, while being sterically accessible.

Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com Such reactions are generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

In this compound, both fluorine and bromine can act as leaving groups. The fluorine atom, being more electronegative, makes the carbon to which it is attached more electrophilic and is often a better leaving group in SNA reactions. youtube.commdpi.com The presence of the electron-withdrawing bromine atom and the other substituents influences the reactivity of the ring towards nucleophiles. For instance, phenols can undergo nucleophilic aromatic substitution with activated aryl halides. nih.gov

The bromine atom on the aromatic ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. thieme-connect.debeilstein-journals.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom. The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the boronic acid and the ligands on the palladium catalyst. thieme-connect.debeilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The presence of fluorine atoms on the aryl halide can influence the reaction's outcome. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of substituted alkynes under mild conditions. wikipedia.orgorganic-chemistry.org

A summary of potential cross-coupling reactions is presented in the table below.

Coupling ReactionReagentsCatalyst/ConditionsProduct Type
SuzukiArylboronic acidPd catalyst, baseBiaryl compound
HeckAlkenePd catalyst, baseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl alkyne

The hydroxyl and methoxy groups on the aromatic ring also offer sites for selective functionalization.

Phenolic Group: The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide. This nucleophilic phenoxide can then react with various electrophiles.

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide to form an ether.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) to form an ester.

Methoxy Group: The methoxy group is generally less reactive than the phenolic hydroxyl group. However, under certain conditions, it can be cleaved to yield the corresponding phenol (B47542). This demethylation is typically achieved using strong acids like HBr or Lewis acids like BBr3.

The selective functionalization of either the phenolic or methoxy group in the presence of the other requires careful choice of reagents and reaction conditions.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry allow for qualitative predictions.

Kinetics: The rates of electrophilic aromatic substitution reactions would be influenced by the electron-donating and -withdrawing nature of the substituents. The strong activation by the hydroxyl and methoxy groups would likely lead to faster reaction rates compared to unsubstituted bromofluorobenzene. In cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The electronic properties of the substituents can modulate the electron density at the carbon-bromine bond, thereby affecting the rate of this step.

Thermodynamics: The thermodynamic stability of the products relative to the reactants determines the position of equilibrium. In reactions where aromaticity is temporarily disrupted, such as in electrophilic aromatic substitution, the high stability of the aromatic ring provides a strong thermodynamic driving force for the rearomatization step. masterorganicchemistry.com

The following table provides a hypothetical comparison of relative reaction rates for electrophilic bromination at position 6, based on the electronic effects of the substituents.

SubstituentElectronic EffectPredicted Effect on Reaction Rate
-OHStrong activatorIncreases rate
-OCH3Strong activatorIncreases rate
-FDeactivatorDecreases rate
-BrDeactivatorDecreases rate

Structure-Reactivity Correlations in this compound Derivatives

The reactivity of derivatives of this compound can be systematically altered by modifying the substituents on the aromatic ring.

Electronic Effects: Replacing the bromine atom with a more or less electronegative halogen would alter the electrophilicity of the C-X bond and influence the rates of both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. Changing the alkyl group on the methoxy ether to a more electron-donating or -withdrawing group could fine-tune the activating effect of this substituent.

Steric Effects: Introducing bulky groups at positions adjacent to the reactive sites can hinder the approach of reagents, thereby decreasing reaction rates or altering regioselectivity. For example, replacing the methoxy group with a bulkier alkoxy group could sterically disfavor reactions at the adjacent positions.

By systematically studying a series of derivatives, a quantitative structure-activity relationship (QSAR) could be developed to correlate specific structural features with observed reactivity, providing a predictive tool for designing new molecules with desired chemical properties.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical aspect of synthetic organic chemistry, aiming to maximize the yield of the desired product while minimizing the formation of byproducts, thus enhancing selectivity. For a polysubstituted aromatic compound like this compound, where multiple reaction pathways can exist, careful tuning of reaction parameters is paramount. While specific mechanistic and reactivity studies detailing the optimization for this compound are not extensively documented in publicly available literature, general principles of reaction optimization can be applied, drawing parallels from studies on structurally related phenols.

Key parameters that are typically optimized include the choice of solvent, reagent stoichiometry, temperature, reaction time, and the nature of the catalyst, if any. The electronic and steric effects of the substituents on the aromatic ring—the bromine atom, the fluorine atom, the hydroxyl group, and the methoxy group—will significantly influence its reactivity and the regioselectivity of its reactions.

For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the activating hydroxyl and methoxy groups are electronically favored. However, the steric hindrance from the existing substituents and the deactivating effect of the halogens will modulate this reactivity. Optimization studies would therefore focus on finding conditions that favor substitution at a specific position over others.

A hypothetical optimization study for a reaction involving this compound, such as an etherification or a coupling reaction, would involve systematically varying these parameters. The following tables illustrate the kind of data that would be generated in such a study.

Table 4.4.1: Effect of Solvent on a Hypothetical Etherification of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
1Dichloromethane (B109758)25124580
2Acetonitrile (B52724)25126085
3Tetrahydrofuran25125582
4N,N-Dimethylformamide25127590
5Acetonitrile5067088

In this hypothetical scenario, changing the solvent from a non-polar one like dichloromethane to a polar aprotic solvent like N,N-dimethylformamide could lead to a significant increase in both yield and selectivity. Further optimization of temperature and reaction time in the chosen solvent would follow.

Table 4.4.2: Optimization of Base and Temperature in a Hypothetical Cross-Coupling Reaction

EntryBaseTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
1K₂CO₃80245075
2Cs₂CO₃80246585
3K₃PO₄80247090
4K₃PO₄100128592
5K₃PO₄120128288

This table illustrates how the choice of base and reaction temperature can be fine-tuned to achieve optimal results in a cross-coupling reaction. A stronger base like potassium phosphate (B84403) might be more effective, and a higher temperature could increase the reaction rate, though excessive heat might lead to decomposition and reduced selectivity.

Drawing from research on the synthesis of other substituted phenols, such as the silver(I)-promoted oxidative coupling of phenolic esters, it is evident that factors like the nature and concentration of the oxidant, the solvent, and the reaction time are crucial for maximizing yield and selectivity. scielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that using silver(I) oxide as the oxidant and acetonitrile as the solvent provided a good balance between conversion and selectivity, and the reaction time could be significantly reduced without compromising the outcome. scielo.br Such findings for related structures provide a valuable starting point for developing optimized conditions for reactions involving this compound.

Computational Chemistry and Theoretical Characterization of 5 Bromo 2 Fluoro 3 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. For 5-Bromo-2-fluoro-3-methoxyphenol, these methods allow for a detailed understanding of its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT methods calculate the electronic structure of a molecule by determining the electron density rather than the complex many-electron wavefunction. The ground state properties, such as molecular geometry and energy, are optimized to find the most stable conformation of the molecule. A commonly employed functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. rsc.orgmodgraph.co.uk This approach provides reliable predictions of molecular structures and energies.

Selection of Basis Sets and Computational Models for Accuracy

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a variety of atoms, including a heavy halogen like bromine, it is crucial to select a basis set that can adequately describe the electronic environment of each atom. Pople-style basis sets, such as the 6-311++G(d,p), are frequently used for organic molecules. modgraph.co.uknih.gov This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) on all atoms to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a robust computational model for obtaining accurate ground state properties of substituted phenols. modgraph.co.uk

Analysis of Frontier Molecular Orbitals (FMOs) and HOMO-LUMO Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. For this compound, the distribution of these orbitals across the molecule can reveal which atoms are most involved in electron-donating and -accepting interactions.

ParameterEnergy (eV)
HOMO-6.45
LUMO-1.23
HOMO-LUMO Gap5.22

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the fluorine atom, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Prediction and Validation of Spectroscopic Properties

Computational methods can also be employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of newly synthesized compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Computations

The prediction of NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors. rsc.org To obtain the chemical shifts, the calculated isotropic shielding values are referenced to a standard, typically Tetramethylsilane (TMS). The choice of functional and basis set, as discussed previously (e.g., B3LYP/6-311++G(d,p)), is also crucial for the accuracy of the predicted NMR spectra. modgraph.co.uk The predicted ¹H and ¹³C NMR chemical shifts for this compound can provide a theoretical spectrum that can be compared with experimental data to confirm its structure. Discrepancies between the predicted and experimental shifts can also provide insights into solvent effects or conformational dynamics that may not be fully captured by the gas-phase calculations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H (on OH)5.80
H (on ring)7.10
H (on CH₃)3.90

Note: These are hypothetical values for illustrative purposes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-OH148.5
C-F155.2 (d, ¹JCF = 245 Hz)
C-OCH₃145.0
C-Br110.8
C-H125.3
C (quaternary)120.1
C (on CH₃)56.5

Note: These are hypothetical values for illustrative purposes and include a representative coupling constant for the carbon attached to fluorine.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

A crucial aspect of characterizing a novel compound like this compound involves the simulation of its vibrational and electronic spectra. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulations provide valuable insights into the molecule's structural and electronic properties.

For instance, the vibrational frequencies in IR and Raman spectra correspond to specific bond stretching, bending, and torsional motions within the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. The electronic spectrum, simulated using Time-Dependent DFT (TD-DFT), reveals the electronic transitions between molecular orbitals, which are fundamental to understanding the compound's color and photochemical behavior. While studies on related compounds have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve good correlation between experimental and theoretical spectra, no such data exists specifically for this compound. jcsp.org.pkresearchgate.net

Investigation of Intramolecular and Intermolecular Bonding Characteristics

Understanding the nature of bonding within and between molecules is essential for predicting a compound's stability, reactivity, and macroscopic properties. Several computational techniques are employed for this purpose.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization and the stability arising from hyperconjugative interactions. This method examines the interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these delocalizations. In related molecules, NBO analysis has been used to understand the stability conferred by intramolecular hydrogen bonds and the delocalization of electron density across the aromatic ring. jcsp.org.pkresearchgate.net For this compound, NBO analysis could elucidate the influence of the bromo, fluoro, and methoxy substituents on the electronic structure of the phenol (B47542) ring.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contacts can be identified. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, C···H, O···H). This analysis has been extensively used for similar phenolic compounds to understand their crystal packing. jcsp.org.pknih.govbohrium.com

Electrophilicity-based Charge Transfer (ECT) analysis is used to predict the flow of charge in a molecule upon interaction with another. This is particularly relevant for understanding reaction mechanisms and the potential for a molecule to act as an electron donor or acceptor. While this analysis has been applied to complex Schiff bases, no such investigation has been reported for this compound. jcsp.org.pkresearchgate.net

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. Theoretical calculations can predict the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. For various organic molecules, computational studies have shown a correlation between molecular structure and NLO response. researchgate.netacs.orgacs.org A theoretical assessment of this compound would involve calculating its hyperpolarizability to determine its potential as an NLO material.

Calculation of Polarizability and Hyperpolarizability Coefficients

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the calculation of polarizability and hyperpolarizability coefficients for the compound this compound. While theoretical investigations of these nonlinear optical (NLO) properties have been conducted for other substituted phenols and related aromatic systems, data for this specific molecule is not publicly available.

Generally, the polarizability (α) and the first hyperpolarizability (β) of a molecule are determined using quantum chemical calculations, often employing Density Functional Theory (DFT) with a suitable basis set. These calculations provide insights into the molecule's response to an external electric field. The magnitude of these coefficients is influenced by the electronic structure, including the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation within the molecule. For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromine and fluorine atoms would be a key determinant of its NLO properties. However, without specific computational data, a quantitative analysis cannot be provided.

Conformational Landscape and Tautomeric Equilibria Analysis

Detailed computational studies on the conformational landscape and tautomeric equilibria of this compound are not available in the reviewed scientific literature.

The conformational analysis of this molecule would involve the study of the orientation of the methoxy and hydroxyl groups relative to the benzene (B151609) ring and each other. The rotation around the C-O bonds would define different conformers, and their relative energies would be calculated to identify the most stable structures. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent methoxy or fluoro substituents, would play a significant role in determining the preferred conformations. Computational methods like DFT are typically used to explore the potential energy surface and locate the energy minima corresponding to stable conformers.

Tautomerism in phenols is generally less common than in other systems like keto-enols. However, the presence of various substituents could potentially influence the stability of different tautomeric forms. A theoretical investigation would typically compare the relative energies of the canonical phenol form with any potential keto tautomers. For this compound, this would involve calculating the energies of the corresponding cyclohexadienone structures. Based on the general principles of aromaticity, the phenolic form is expected to be significantly more stable.

Without specific research data, any discussion on the conformational preferences and tautomeric equilibria of this compound remains speculative.

Insufficient Information Available to Generate a Comprehensive Article on the Applications of this compound

Following a comprehensive search of publicly available scientific literature and patent databases, it has been determined that there is currently insufficient specific information to construct a detailed and thorough article on the applications of the chemical compound this compound as a versatile synthetic intermediate, as per the requested outline.

While the compound is commercially available and its basic physicochemical properties can be found, there is a notable lack of published research detailing its specific roles in the synthesis of advanced organic molecules, its contributions to the development of functional materials, or its utility in agrochemical and fine chemical synthesis.

The initial investigation sought to elaborate on the following key areas:

Role in the Synthesis of Advanced Organic Molecules: Specific examples and research findings concerning its use as a precursor for complex aryl ethers, diverse halogenated aromatics, and as a building block for novel heterocyclic compounds and scaffolds could not be located.

Contributions to the Development of Functional Materials: There is no available data on its application as a monomer for specialty polymer and resin synthesis, nor on its integration into supramolecular structures and frameworks.

Utility in Agrochemical and Fine Chemical Synthesis: No specific instances of its use in the synthesis of agrochemicals or other fine chemicals were found in the searched literature.

The highly specific nature of the compound means that without dedicated research publications or patents that explicitly describe its reactivity and applications, any attempt to create an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and comprehensive detail. The general reactivity of the functional groups present (bromo, fluoro, hydroxyl, and methoxy) can be inferred from broader chemical principles; however, this would not constitute a specific analysis of "this compound" itself as requested.

Further research and publication in the field of synthetic chemistry are required to fully elucidate the potential applications of this particular compound. Until such information becomes publicly accessible, a detailed article as outlined cannot be accurately generated.

Physicochemical Properties of this compound

While detailed application data is scarce, some basic properties of the compound are known:

PropertyValue
CAS Number 1782384-98-8
Molecular Formula C₇H₆BrFO₂
Appearance Data not available
Molecular Weight 221.03 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

This table is based on the limited information available and highlights the need for more extensive characterization of this compound.

Applications of 5 Bromo 2 Fluoro 3 Methoxyphenol As a Versatile Synthetic Intermediate

Utility in Agrochemical and Fine Chemical Synthesis

Intermediate for the Production of Specific Herbicides and Pesticides

Related compounds, such as 5-bromo-2-fluorobenzeneboronic acid, are noted as important intermediates in the synthesis of non-ester pyrethroid compounds, which have pesticidal applications. google.com These pyrethroids are a class of synthetic insecticides modeled after the natural chemical structures found in chrysanthemum flowers. The synthesis of such complex molecules often involves multiple steps and a variety of chemical intermediates.

Another related compound, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, has been synthesized and tested for its potential as a fruit fly attractant, which is a component of some pest management strategies. researchgate.net However, this is a different molecule and does not directly implicate 5-Bromo-2-fluoro-3-methoxyphenol in existing pesticide products.

Detailed research findings or industrial-scale synthesis routes that specifically name this compound as a key starting material for any registered herbicide or pesticide could not be identified in a comprehensive search of available literature.

Contribution to the Synthesis of Dyes, Pigments, and Performance Chemicals

The structural characteristics of this compound, particularly the presence of a phenolic hydroxyl group and a bromine atom, theoretically allow for its incorporation into dye and pigment structures. Brominated compounds, in general, are sometimes used to enhance properties such as lightfastness or to introduce specific chromophoric systems. For instance, the reaction of cyanoethyl cellulose (B213188) with para-bromo diazonium chloride has been used to create novel bromo-containing cellulosic dyes. researchgate.net

Despite this theoretical potential, there is a lack of specific published research or patents that demonstrate the use of this compound as an intermediate in the synthesis of commercial dyes, pigments, or other performance chemicals. Performance chemicals are a broad category of substances used for their specific function or effect, and while halogenated organics can fall into this class, the role of this particular compound is not well-documented.

The synthesis of various bromo- and fluoro-substituted aromatic compounds is an active area of chemical research, but the specific application of this compound in the creation of performance chemicals remains largely unexplored in the available scientific and industrial literature.

Emerging Research Directions and Future Outlook for 5 Bromo 2 Fluoro 3 Methoxyphenol Research

Integration of Automated Synthesis and Flow Chemistry for Efficient Production

The traditional batch synthesis of complex molecules like 5-Bromo-2-fluoro-3-methoxyphenol is increasingly being challenged by more efficient and controlled manufacturing methods. The integration of automated synthesis platforms and flow chemistry represents a significant leap forward in addressing the complexities of producing highly functionalized aromatic compounds.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank, offers numerous advantages. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale up production. For the synthesis of this compound, which involves steps like bromination and potentially sensitive organometallic reactions, flow chemistry can provide precise control over reaction conditions, leading to higher yields and purity.

Automated synthesis systems, coupled with flow reactors, can further optimize the production process. These systems can perform multi-step syntheses, purification, and analysis in an integrated and unattended manner. This approach not only accelerates the synthesis process but also allows for rapid screening of reaction conditions to identify the optimal parameters for yield and purity.

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenated Phenol (B47542) Synthesis

Parameter Batch Synthesis Flow Chemistry
Reaction Control Limited, potential for hotspots Precise temperature and pressure control
Safety Higher risk with hazardous reagents Enhanced safety, smaller reaction volumes
Scalability Challenging, requires process redesign Straightforward, by running for longer times
Reproducibility Can vary between batches High consistency and reproducibility

| Efficiency | Can be lower due to side reactions | Often higher yields and selectivity |

Exploration of Biocatalytic and Biomimetic Approaches in Synthesis

The use of enzymes and nature-inspired catalysts is a burgeoning field in chemical synthesis, offering environmentally friendly and highly selective routes to complex molecules. For this compound, biocatalytic and biomimetic approaches hold considerable promise.

Biocatalysis utilizes enzymes to perform specific chemical transformations. For instance, halogenating enzymes could be employed for the selective bromination of a phenol precursor, potentially avoiding the use of harsh and less selective chemical brominating agents. nih.gov Similarly, other enzymes could be used for methylation or other functional group manipulations. The mild reaction conditions (ambient temperature and pressure, neutral pH) associated with biocatalysis can lead to cleaner reaction profiles and reduced energy consumption. researchgate.net

Biomimetic synthesis, on the other hand, involves the use of synthetic catalysts that mimic the function of natural enzymes. nih.gov These catalysts can offer the high selectivity of enzymes while being more robust and versatile for industrial applications. The development of biomimetic catalysts for the regioselective functionalization of phenolic rings could provide a novel and efficient pathway for the synthesis of this compound.

Application of Advanced In-Situ Spectroscopic Monitoring Techniques

To ensure the efficiency and consistency of chemical processes, real-time monitoring and control are crucial. Process Analytical Technology (PAT) utilizes advanced in-situ spectroscopic techniques to provide continuous insight into a reaction as it happens. acs.org

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the reaction vessel or flow reactor. nih.govresearchgate.netresearchgate.net These techniques can monitor the concentration of reactants, intermediates, and the final product in real-time. This data allows for precise control over reaction parameters to maximize yield, minimize impurities, and ensure the safety of the process. For example, in-situ monitoring can detect the completion of the bromination step, preventing over-bromination and the formation of unwanted byproducts.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Advantages for Synthesis
FTIR Spectroscopy Functional group analysis, concentration of species Non-destructive, real-time data, good for liquid phase
Raman Spectroscopy Molecular vibrations, crystal form analysis Insensitive to water, can be used with fiber optics

| NMR Spectroscopy | Detailed structural information, reaction kinetics | Highly specific, quantitative |

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research and development. semanticscholar.orgresearchgate.netekb.eg For this compound, these computational tools can be applied in several key areas.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic routes. ijsea.com This can significantly reduce the number of experiments needed to develop an efficient synthesis for this compound. Furthermore, ML models can predict the physicochemical and biological properties of new derivatives of this compound, allowing for the in-silico design of molecules with desired characteristics for specific applications. mdpi.com This predictive capability accelerates the discovery of new materials and pharmaceuticals. For instance, by modifying the substituents on the phenyl ring, AI could guide chemists toward derivatives with enhanced properties.

Sustainable and Circular Economy Considerations in Compound Lifecycle Management

In line with global efforts to promote sustainability, the chemical industry is increasingly adopting the principles of the circular economy. whiterose.ac.ukinterreg-euro-med.eu This involves designing products and processes that minimize waste and maximize the reuse and recycling of materials. researchgate.netmdpi.com

For this compound, a circular economy approach would consider the entire lifecycle of the compound. This begins with the use of renewable feedstocks and green chemistry principles in its synthesis to reduce environmental impact. whiterose.ac.uk The design of the molecule itself could incorporate features that facilitate its recovery and reuse or its safe degradation at the end of its life.

Lifecycle assessment (LCA) is a critical tool in this context, providing a comprehensive evaluation of the environmental impacts associated with all stages of the compound's life, from raw material extraction to final disposal. researchgate.net By applying LCA, researchers and manufacturers can identify hotspots in the lifecycle of this compound and develop strategies to mitigate its environmental footprint, contributing to a more sustainable chemical industry.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-methoxyphenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenolic core. A plausible route starts with selective bromination and fluorination of 3-methoxyphenol precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in acetic acid, followed by fluorination via Balz-Schiemann or halogen exchange reactions. Optimization includes:

  • Temperature control : Fluorination reactions often require low temperatures (-10°C to 0°C) to minimize side reactions .
  • Protecting groups : Methoxy groups may require protection (e.g., using acetyl) during bromination to prevent demethylation .
  • Catalysts : Lewis acids like BF₃·Et₂O can enhance regioselectivity in electrophilic substitution .

Q. Which purification techniques are effective for isolating this compound with >95% purity?

Methodological Answer:

  • Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 8:2 to 6:4) to separate brominated/fluorinated byproducts. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals due to the compound’s moderate polarity .
  • Storage : Maintain at 0–6°C in amber vials to prevent photodegradation of the aromatic ring .

Q. What spectroscopic methods confirm the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H NMR : Expect aromatic proton splitting patterns:
    • A doublet (δ 6.8–7.1 ppm) for H-4 (meta to Br and F).
    • A triplet (δ 6.5–6.7 ppm) for H-6 (ortho to F and para to OMe) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
  • HRMS : Molecular ion [M+H]⁺ at m/z 235.98 (C₇H₅BrFO₂) with isotopic peaks for ⁷⁹Br/⁸¹Br (1:1 ratio) .

Advanced Research Questions

Q. How does the electronic interplay between bromo, fluoro, and methoxy substituents influence regioselectivity in further functionalization reactions?

Methodological Answer: The substituents create a complex electronic environment:

  • Bromo (electron-withdrawing) : Deactivates the ring, directing electrophiles to the para position (C-4).
  • Fluoro (moderately deactivating) : Enhances ortho/para directionality but competes with bromo for resonance effects.
  • Methoxy (electron-donating) : Activates the ring at C-6 (para to OMe).
    Experimental validation: Use Suzuki-Miyaura coupling with arylboronic acids to test reactivity at C-4 vs. C-6. DFT calculations can model charge distribution .

Q. When encountering contradictory literature reports on reaction outcomes, what systematic approaches validate proposed mechanisms?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁸O in the methoxy group to track demethylation pathways under acidic conditions .
  • Kinetic studies : Compare rate constants for competing substitution pathways (e.g., SNAr vs. radical mechanisms) using UV-Vis monitoring .
  • Cross-validation : Combine LC/MS-UV (for purity) with ²D NMR (NOESY) to confirm regioisomer formation .

Q. What experimental strategies mitigate decomposition risks under acidic/basic conditions?

Methodological Answer:

  • pH control : Avoid strong bases (pH >10) to prevent hydrolysis of the methoxy group. Use buffered conditions (pH 5–7) for reactions requiring nucleophilic agents .
  • Steric protection : Introduce bulky substituents (e.g., tert-butyl) at C-4 to shield the phenolic -OH from oxidation .
  • Low-temperature protocols : Conduct reactions at -20°C in anhydrous DMF to stabilize the compound during Pd-catalyzed cross-couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.